

Technical Guide: Stability & Storage of N-Benzoyl-3-hydroxy-DL-tyrosine

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Compound of Interest

Compound Name: *N-Benzoyl-3-hydroxy-DL-tyrosine*

CAS No.: 33515-36-5

Cat. No.: B1606447

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Executive Summary & Chemical Identity

N-Benzoyl-3-hydroxy-DL-tyrosine is a catechol-functionalized amino acid derivative. Unlike standard tyrosine derivatives, the presence of the 3-hydroxyl group creates a 3,4-dihydroxyphenyl (catechol) moiety. This structural feature dictates its entire stability profile: it is highly susceptible to oxidation (forming quinones) but relatively stable against hydrolysis under neutral conditions.

Property	Details
CAS Number	38250-04-3
Chemical Name	N-Benzoyl-3,4-dihydroxyphenylalanine (N-Benzoyl-DOPA)
Molecular Formula	C ₁₆ H ₁₅ NO ₅
Molecular Weight	301.29 g/mol
Solubility	Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (pH dependent).
Primary Instability	Oxidative Polymerization (Melanin formation)

Degradation Mechanisms (The "Why")

To ensure data integrity, researchers must understand the two primary degradation pathways. The Catechol Oxidation pathway is the dominant failure mode.

A. Oxidative Instability (Critical)

The 3,4-dihydroxy ring is an electron-rich system prone to auto-oxidation, particularly at pH > 7.0 or in the presence of dissolved oxygen and trace metals (Cu²⁺, Fe³⁺).

- Mechanism: The catechol loses two protons and two electrons to form N-Benzoyl-dopaquinone.
- Consequence: The quinone is highly reactive. It undergoes intramolecular cyclization or intermolecular polymerization to form dark pigments (melanin-like polymers).

- Visual Indicator: The white powder turns pink

brown

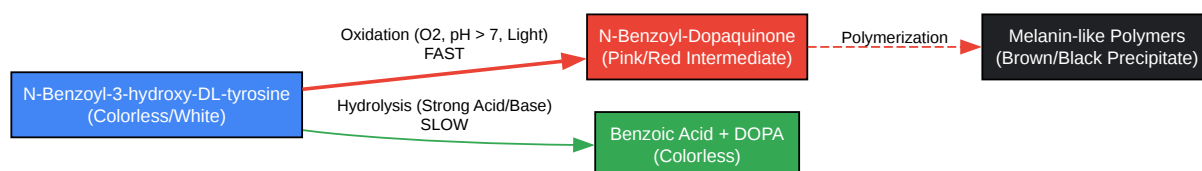
black. Any discoloration indicates degradation.

B. Hydrolytic Stability

The N-benzoyl amide bond is thermodynamically stable at neutral pH. Hydrolysis to Benzoic Acid and DOPA occurs only under extreme conditions (Strong Acid/Base + Heat) or in the presence of specific amidases (e.g., Chymotrypsin).

C. Visualizing the Pathways

The following diagram illustrates the competition between oxidation (fast) and hydrolysis (slow).



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Caption: Figure 1. Degradation pathways.[1][2][3] The oxidative pathway (Red) is the primary storage risk, leading to visible discoloration.

Storage & Handling Protocols

These protocols are designed to create a "Self-Validating System." If the protocol is breached, the compound provides a visual signal (color change).

A. Long-Term Storage (Solid State)

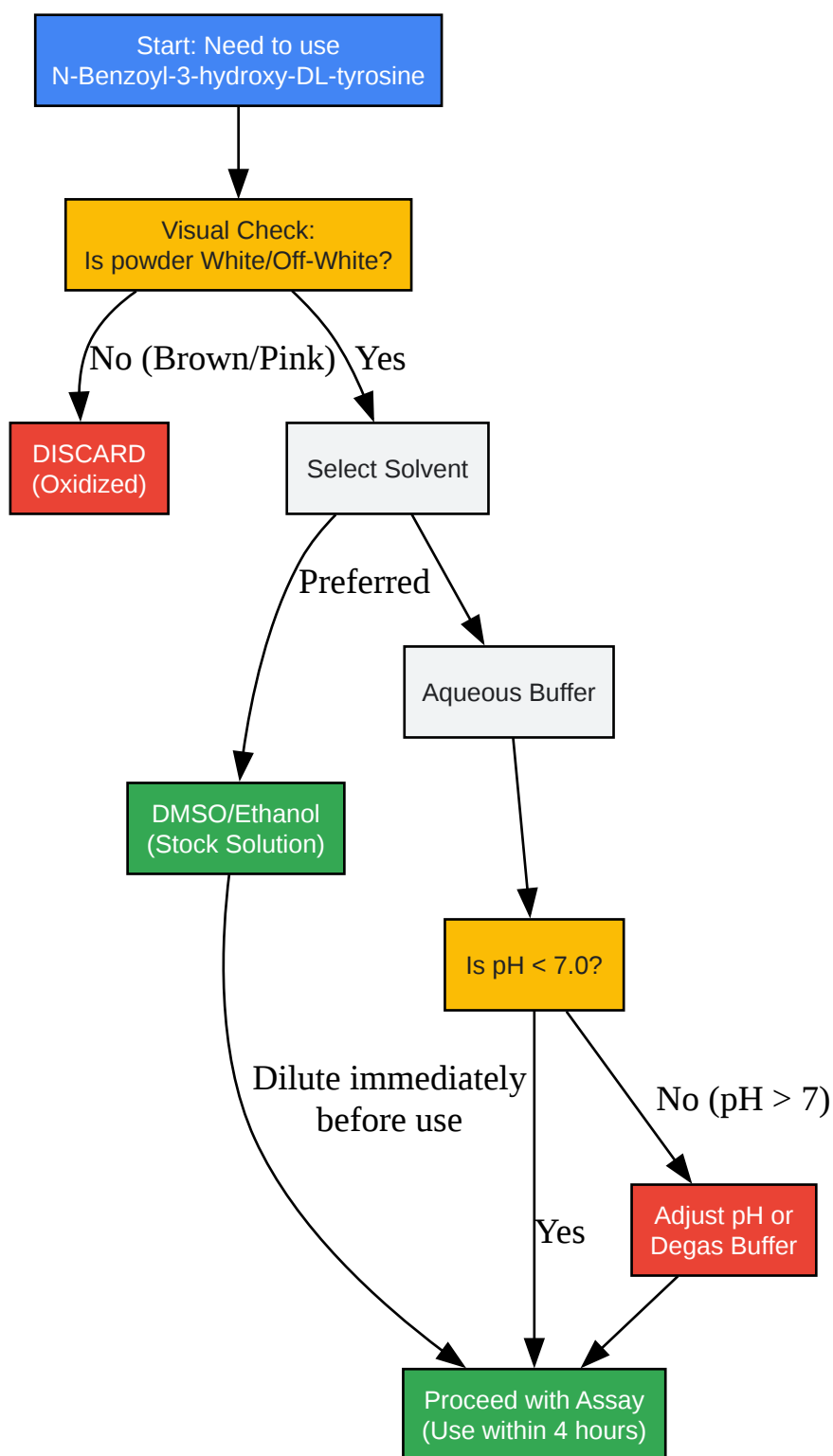
- Temperature: Store at -20°C. Lower temperatures retard the kinetics of auto-oxidation.
- Atmosphere: Store under Argon or Nitrogen if possible. If the original seal is broken, purge the headspace with inert gas before resealing.
- Container: Amber glass vials or foil-wrapped containers to prevent photo-oxidation.
- Desiccation: Store over silica gel. Moisture acts as a medium for proton transfer, accelerating oxidation.

B. Solution State (Experimental Use)

Rule of Thumb: Never store solutions of **N-Benzoyl-3-hydroxy-DL-tyrosine** for more than 24 hours.

- Solvent Choice:
 - Preferred: DMSO (Dimethyl sulfoxide) or Ethanol. Oxygen solubility is lower, and these solvents do not support ionization as readily as water.
 - Avoid: Alkaline buffers (Carbonate, Tris pH > 8.0). These rapidly deprotonate the catechol, triggering immediate oxidation.
- Preparation Protocol:
 - Weigh the solid quickly; minimize exposure to air.
 - Dissolve in degassed solvent (sparged with N₂).
 - If aqueous buffer is required, use Acidic to Neutral pH (pH 5.0 - 7.0).
 - Keep on ice and protected from light during the experiment.

C. Decision Tree for Handling



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Caption: Figure 2. Operational workflow for assessing usability and preparing solutions.

Quality Control & Troubleshooting

Self-Validating Quality Checks

- The "White Powder" Test: The solid must be white to off-white. Any beige, pink, or brown hue indicates surface oxidation.
- Solubility Check: Oxidized polymers (melanin) are often less soluble than the pure monomer. If you observe dark particulates that refuse to dissolve in DMSO, the sample is compromised.

Analytical Verification (HPLC)

For critical drug development assays, verify purity using HPLC.

- Column: C18 Reverse Phase.
- Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient. Note: TFA is preferred over Formic Acid to keep pH low and prevent on-column oxidation.
- Detection: UV at 280 nm.
- Degradation Peak: The quinone or polymerized species will typically elute later (more hydrophobic) or as a broad smear (polymers).

References

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- Zhou, Y. Z., et al. "Studies of the Rate Constant of L-DOPA Oxidation and Decarboxylation by HPLC." Journal of Chromatographic Science, 2012.

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- To cite this document: BenchChem. [Technical Guide: Stability & Storage of N-Benzoyl-3-hydroxy-DL-tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606447/docs#technical-guide-stability-storage-of-n-benzoyl-3-hydroxy-dl-tyrosine>]

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